molecular formula C7H6FNO2 B025819 Methyl 5-Fluoropyridine-2-carboxylate CAS No. 107504-07-4

Methyl 5-Fluoropyridine-2-carboxylate

Cat. No.: B025819
CAS No.: 107504-07-4
M. Wt: 155.13 g/mol
InChI Key: KCMBKUFSDZMQEM-UHFFFAOYSA-N
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Description

Methyl 5-Fluoropyridine-2-carboxylate is an organic compound with the chemical formula C7H4FNO2.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-Fluoropyridine-2-carboxylate typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 5-chloro-2,3,6-trifluoropyridine with appropriate reagents under controlled conditions . The reaction conditions often involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, utilizing advanced technologies to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-Fluoropyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation can produce pyridine N-oxides .

Mechanism of Action

The mechanism of action of Methyl 5-Fluoropyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can influence its binding affinity and selectivity towards enzymes and receptors. This can result in the modulation of biological pathways, leading to various pharmacological effects .

Comparison with Similar Compounds

Properties

IUPAC Name

methyl 5-fluoropyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2/c1-11-7(10)6-3-2-5(8)4-9-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCMBKUFSDZMQEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00630088
Record name Methyl 5-fluoropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00630088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107504-07-4
Record name 2-Pyridinecarboxylic acid, 5-fluoro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=107504-07-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-fluoropyridine-2-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 5-fluoropyridine-2-carboxylate
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Synthesis routes and methods I

Procedure details

A mixture of 2-bromo-5-fluoropyridine (72.5 g, 412 mmol), palladium(II) acetate (2.5 g, 11.2 mmol), 1,1′-bis(diphenylphosphino)ferrocene (11.9 g, 21.5 mmol), triethylamine (100 mL), CH3OH (350 mL), and DMF (350 mL) were shaken in a pressure apparatus at 80° C. under 4.1 bar (60 psig) carbon monoxide overnight. The crude mixture was diluted with ether (3 L) and filtered through diatomaceous earth. The filtrate was washed with brine (3×500 mL), dried (Na2SO4), filtered and the solvent removed. Flash chromatography, using 10-25% ethyl acetate in hexanes, afforded 26.2 g (169 mmol, 41% yield) of methyl 5-fluoropyridine-2-carboxylate.
Quantity
72.5 g
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reactant
Reaction Step One
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100 mL
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reactant
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350 mL
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reactant
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2.5 g
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catalyst
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11.9 g
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catalyst
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350 mL
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solvent
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0 (± 1) mol
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reactant
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[Compound]
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crude mixture
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0 (± 1) mol
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3 L
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reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

The methyl 5-aminopicolinate (2.2 g) is dissolved in 5.5 ml 48% fluoroboric acid and 20 ml 95% ethanol. This mixture is cooled, with stirring, to -3° C. and then 1.81 g n-butyl nitrite added dropwise. After a further one-half hour at -3° C., 0.5 ml n-butyl nitrite is added slowly and stirring continued for one-half hour at 0° C. After adding 20 ml ether carefully, the mixture is rapidly filtered, and the solid washed twice with cold hexane. The solid is suspended in 100 ml heptane, and the suspension slowly heated with stirring. At about 60° C., a vigorous exothermic reaction occurs. Heating is then continued to 80° C. A red oil separates on the sides of the flask. The heptane solution is filtered, and the filtrate concentrated to give the desired product. The red oil is dissolved in water, excess sodium bicarbonate solution added, and the solution extracted with ethyl acetate. The ethyl acetate extract is washed with saturated brine, dried and concentrated. The residue is chromatographed on silica gel and the product, methyl 5-fluoropicolinate, eluted with 1:1-ether:hexane. This material is used directly for the preparation of the picolinic acid.
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
5.5 mL
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reactant
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1.81 g
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reactant
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0.5 mL
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reactant
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20 mL
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20 mL
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Synthesis routes and methods IV

Procedure details

The title compound was prepared in a similar manner as described for Intermediate 175a, from 5-fluoropicolinic acid (1.05 g, 7.44 mmol) to give a yellow solid (980 mg, 85% yield). 1H NMR (400 MHz, CDCl3) δ 8.59 (d, J=2.78 Hz, 1 H) 8.21 (dd, J=8.72, 4.42 Hz, 1 H) 7.55 (d, J=3.03 Hz, 1 H) 4.02 (s, 3 H); LCMS for C7H6FNO2 m/z 156.00 (M+H+).
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0 (± 1) mol
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1.05 g
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Yield
85%

Synthesis routes and methods V

Procedure details

2.7 mL Thionylchloride was dropped to 5 g 5-fluor-pyridine-2-carboxylic acid in 50 mL methanol. The reaction was stirred for 2 h at 65° C. in a sealed micro wave vial. The solvents were removed and the residue was desolved in a mixture of DCM and methanol and filtered over silica gel. The filtrate was evaporated to give 5.9 g of the desired product.
Quantity
2.7 mL
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reactant
Reaction Step One
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5 g
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reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

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